2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide
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Overview
Description
2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide is a chemical compound with the molecular formula C14H20BrNO2 and a molecular weight of 314.22 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide typically involves the bromination of N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent . Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide involves its interaction with specific molecular targets. The bromine atom plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of enzymes or modulation of biological pathways, depending on the context of its use .
Comparison with Similar Compounds
2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide can be compared with similar compounds such as:
2-bromo-4’-methylpropiophenone: Another brominated compound used in organic synthesis.
2-bromo-2-(methoxy(phenyl)methyl): A compound with similar structural features and reactivity.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-10(2)13(15)14(17)16(3)9-11-5-7-12(18-4)8-6-11/h5-8,10,13H,9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFDCHXVLWHXPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=C(C=C1)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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